molecular formula C12H21N3O B6630033 3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol

3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol

Cat. No.: B6630033
M. Wt: 223.31 g/mol
InChI Key: ZRGMMYMGQVURAD-UHFFFAOYSA-N
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Description

3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, which is further connected to a pentanol chain with an ethyl group at the 3-position

Properties

IUPAC Name

3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-4-10(5-2)11(16)8-15-12-13-6-9(3)7-14-12/h6-7,10-11,16H,4-5,8H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMMYMGQVURAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CNC1=NC=C(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol can be achieved through a multi-step process:

    Formation of 5-methylpyrimidine-2-amine: This can be synthesized by reacting 2-chloro-5-methylpyrimidine with ammonia under reflux conditions.

    Alkylation: The 5-methylpyrimidine-2-amine is then alkylated with 3-ethylpentan-2-ol in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of 3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-one.

    Reduction: Formation of various amine derivatives depending on the reducing agent used.

    Substitution: Formation of halogenated derivatives such as 3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-chloride.

Scientific Research Applications

3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyrimidine: Lacks the ethyl and pentanol substituents, making it less hydrophobic.

    3-Ethyl-1-[(5-chloropyrimidin-2-yl)amino]pentan-2-ol: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

    3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]butan-2-ol: Shorter carbon chain, affecting its solubility and interaction with biological targets.

Uniqueness

3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl group and pentanol chain enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.

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